2-Amino-1H-indene-3-carboxamide

Beschreibung

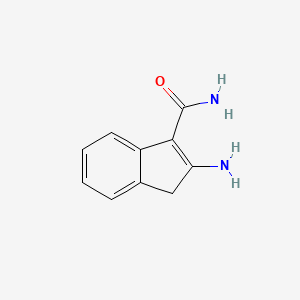

2-Amino-1H-indene-3-carboxamide (CAS: 861567-26-2) is a bicyclic aromatic compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.199 g/mol . Its structure features a fused indene core substituted with an amino group at position 2 and a carboxamide moiety at position 3. The planar aromatic system and hydrogen-bonding capabilities (via the amino and carboxamide groups) make it a promising scaffold for drug discovery, particularly in targeting protein-protein interactions such as the p53/MDM2/MDMX pathway .

Key physicochemical properties include:

- Density: 1.3 ± 0.1 g/cm³

- Boiling point: 429.3 ± 45.0 °C

- LogP: 1.11 (indicating moderate lipophilicity)

- Aqueous solubility: Limited due to the aromatic amidine character, which increases basicity and reduces membrane permeability .

Synthesis involves a one-pot nucleophilic aromatic substitution of o-halo-nitroarenes with cyanoacetamides, followed by reductive cyclization. This method contrasts with multi-step approaches required for analogous indole derivatives .

Eigenschaften

Molekularformel |

C10H10N2O |

|---|---|

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

2-amino-3H-indene-1-carboxamide |

InChI |

InChI=1S/C10H10N2O/c11-8-5-6-3-1-2-4-7(6)9(8)10(12)13/h1-4H,5,11H2,(H2,12,13) |

InChI-Schlüssel |

MOQPZZHWQQPVTR-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC=CC=C2C(=C1N)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Solvent : Anhydrous DMF (9 mL per 0.5 mmol of 1,3-indandione) ensures solubility and reaction homogeneity.

-

Reagent Equivalents : Using 3.0 equivalents of carboxylic acid, EDCI·HCl, and DMAP minimizes byproduct formation (e.g., bindone derivatives) compared to 1.5 equivalents.

-

Reaction Time : 12–72 hours under stirring at room temperature, monitored via LCMS for completion.

Table 1: Impact of Reagent Equivalents on Byproduct Formation

| Carboxylic Acid Equivalents | EDCI·HCl Equivalents | DMAP Equivalents | Bindone Byproduct (%) |

|---|---|---|---|

| 1.5 | 1.5 | 1.5 | 5–10 |

| 3.0 | 3.0 | 3.0 | 1–5 |

The workup involves extraction with ethyl acetate, washing with brine, and purification via column chromatography. This method achieves moderate yields (45–65%) but requires meticulous control of stoichiometry to suppress undesired side reactions.

One-Pot Synthesis via SNAr and Cyclization

An efficient one-pot strategy was developed for analogous indole-3-carboxamides, adaptable to the indene system. The sequence involves:

-

S<sub>N</sub>Ar Reaction : 2-Halonitrobenzene derivatives react with cyanoacetamides under basic conditions to form 2-cyano-2-(2-nitrophenyl)acetamide intermediates.

-

Reduction-Cyclization : Addition of FeCl<sub>3</sub>, Zn powder, and HCl reduces the nitro group and facilitates cyclization to yield the indene-carboxamide framework.

Key Advantages

Table 2: Substrate Scope and Yields in One-Pot Synthesis

| Starting Material (2-Halonitrobenzene) | Product Yield (%) |

|---|---|

| 2-Fluoronitrobenzene | 72 |

| 2-Chloronitrobenzene | 68 |

| 2-Bromonitrobenzene | 65 |

While this method is versatile, the indene analog requires precise tuning of reduction conditions to prevent over-reduction of the carboxamide group.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

The one-pot method outperforms direct acylation in yield and scalability but requires specialized reagents (FeCl<sub>3</sub>/Zn). Direct amide formation remains valuable for small-scale synthesis with readily available coupling agents.

Optimization Strategies and Reaction Conditions

Solvent Selection

Catalytic Enhancements

Wissenschaftliche Forschungsanwendungen

2-Amino-1H-inden-3-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese verschiedener organischer Verbindungen und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Forschungen haben gezeigt, dass Derivate von 2-Amino-1H-inden-3-carboxamid als Inhibitoren spezifischer Enzyme und Rezeptoren wirken können, wodurch sie zu potenziellen Kandidaten für die Medikamentenentwicklung werden.

Industrie: Die Verbindung wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Amino-1H-inden-3-carboxamid umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität hemmen. So wurde gezeigt, dass es den Discoidin-Domänen-Rezeptor 1 (DDR1) hemmt, der eine Rolle bei der Zell-Adhäsion und -Migration spielt.

Beteiligte Signalwege: Durch die Hemmung von DDR1 kann 2-Amino-1H-inden-3-carboxamid die Signalwege stören, die an der Proliferation und Metastasierung von Krebszellen beteiligt sind.

Ähnliche Verbindungen:

2-Amino-2,3-dihydro-1H-inden-5-carboxamid: Diese Verbindung enthält ebenfalls eine Aminogruppe und eine Carboxamidgruppe, unterscheidet sich jedoch in der Position dieser Gruppen am Indenring.

1-Amino-2H-inden-3-carboxamid: Ähnliche Struktur, jedoch mit der Aminogruppe in der ersten Position.

3-Amino-1H-inden-2-carboxamid: Die Positionen der Amino- und Carboxamidgruppen sind im Vergleich zu 2-Amino-1H-inden-3-carboxamid umgekehrt.

Einzigartigkeit: 2-Amino-1H-inden-3-carboxamid ist einzigartig aufgrund der spezifischen Positionierung der Amino- und Carboxamidgruppen, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Positionierung ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, wodurch es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen wird.

Wirkmechanismus

The mechanism of action of 2-Amino-1H-indene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit discoidin domain receptor 1 (DDR1), which plays a role in cell adhesion and migration.

Pathways Involved: By inhibiting DDR1, this compound can disrupt signaling pathways involved in cancer cell proliferation and metastasis.

Vergleich Mit ähnlichen Verbindungen

2-Aminoindole-3-carboxamide

- Structure: Indole core with amino and carboxamide groups at positions 2 and 3.

- Molecular formula : C₉H₇N₃O (MW: 173.17 g/mol).

- Biological activity: Acts as a p53/MDM2 antagonist, similar to the indene derivative, but with higher binding affinity due to indole’s tryptophan-mimetic properties . Synthesis: Multi-step processes (e.g., [3,3]-sigmatropic rearrangement), contrasting with the one-pot method for the indene analog .

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

- Structure : Partially saturated indene core with an ethyl ester and hydrochloride salt.

- Molecular formula: C₁₂H₁₆ClNO₂ (MW: 241.72 g/mol) .

- Key differences: The ethyl ester substituent increases lipophilicity (LogP > 2), while the hydrochloride salt improves aqueous solubility.

2-Aminoindane hydrochloride (Su-8629)

- Structure: Fully saturated indane core with an amino group.

- Molecular formula : C₉H₁₂ClN (MW: 169.65 g/mol) .

- Key differences: Lack of carboxamide and aromatic double bond reduces hydrogen-bonding capacity and planarity. Biological activity: Non-narcotic analgesic, acting via central nervous system pathways rather than protein-protein interactions .

7-Chloro-3-methyl-1H-indole-2-carboxylic acid

- Structure : Indole core with chlorine and methyl substituents.

- Molecular formula: C₁₀H₈ClNO₂ (MW: 209.63 g/mol) .

- Key differences :

2,3-Dihydro-1H-indene-2-carbaldehyde

- Structure : Indene core with an aldehyde substituent.

- Molecular formula : C₁₀H₁₀O (MW: 146.19 g/mol) .

- Key differences: Aldehyde group provides a reactive site for further chemical modifications (e.g., Schiff base formation). Lacks amino and carboxamide groups, limiting hydrogen-bonding interactions .

Comparative Analysis Table

Key Findings and Implications

Structural Impact on Bioactivity: The indene carboxamide’s planar structure enables stronger π-π interactions than indane derivatives but weaker than indole analogs due to reduced aromaticity . Carboxamide and amino groups are critical for hydrogen-bonding with proteins like MDM2, but strong basicity limits bioavailability .

Synthetic Efficiency: The one-pot synthesis of this compound offers a scalable advantage over multi-step indole syntheses .

Solubility Optimization: Prodrug strategies (e.g., esterification, hydrochloride salts) improve solubility for indene derivatives, as seen in ethyl 2-aminoindene-2-carboxylate·HCl .

Pharmacological Diversity: Minor structural changes (e.g., indene vs. indole) drastically alter target specificity, enabling applications ranging from anticancer agents (indene carboxamide) to analgesics (aminoindane) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-1H-indene-3-carboxamide, and how are intermediates characterized?

- Methodology : Multi-step organic synthesis is commonly employed. For structurally similar indene-carboxamide derivatives, condensation reactions using aldehydes or ketones under acidic/basic conditions are typical. For example, intermediates like 3-formyl-1H-indole-2-carboxylic acid are synthesized via reflux with acetic acid and sodium acetate . Purification involves recrystallization or column chromatography, with characterization via -NMR, -NMR, and HPLC to confirm structural integrity .

Q. How is this compound characterized for purity and structural confirmation?

- Methodology : Advanced spectroscopic techniques are critical. Nuclear Magnetic Resonance (NMR) spectroscopy resolves proton and carbon environments, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95%). Mass spectrometry (MS) and X-ray crystallography provide molecular weight confirmation and 3D structural insights, respectively. For derivatives, FT-IR confirms functional groups like amides and amines .

Q. What are the primary biological targets or applications of this compound in medicinal chemistry?

- Methodology : The compound’s indene-carboxamide scaffold suggests potential as a kinase inhibitor or receptor modulator. In vitro assays (e.g., enzyme inhibition kinetics) and molecular docking studies are used to evaluate interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors. Pharmacodynamic studies often pair these with cytotoxicity assays (e.g., MTT) to assess therapeutic windows .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodology : Systematic optimization involves varying solvents (e.g., ethanol vs. DMF), temperatures (reflux vs. room temperature), and catalysts (e.g., sodium hydride). Design of Experiments (DoE) frameworks, such as response surface methodology, identify optimal parameters. For example, trifluoromethyl-substituted analogs require controlled anhydrous conditions to prevent side reactions .

Q. How should researchers address contradictory data in pharmacological studies of this compound analogs?

- Methodology : Contradictions in efficacy or toxicity data require cross-validation. Replicate studies under standardized conditions (e.g., cell line consistency, assay protocols). Statistical tools (e.g., ANOVA with post-hoc tests) assess variability. Meta-analyses of published datasets and molecular dynamics simulations can resolve discrepancies in binding affinity or metabolic stability .

Q. What strategies are effective for studying the pharmacodynamics of this compound in complex biological systems?

- Methodology : Use tiered approaches:

- In vitro : Surface plasmon resonance (SPR) for real-time binding kinetics.

- Ex vivo : Tissue/organ bath experiments to measure functional responses.

- In vivo : Pharmacokinetic profiling (e.g., plasma half-life via LC-MS) in animal models.

- Computational tools like molecular dynamics predict metabolite formation and off-target effects .

Q. How can structural modifications enhance the bioactivity of this compound?

- Methodology : Structure-Activity Relationship (SAR) studies guide rational design. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.